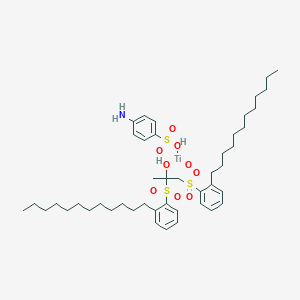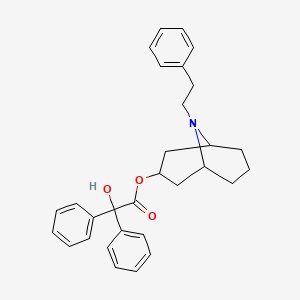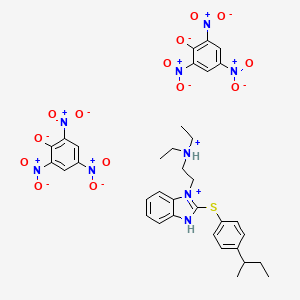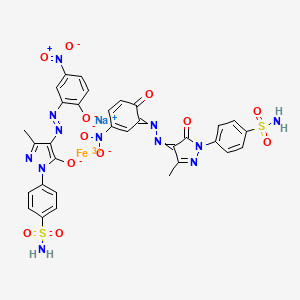
beta-D-glucopyranuronic acid,ethyl ester,tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta-D-glucopyranuronic acid, ethyl ester, tetraacetate: is a chemical compound with the molecular formula C14H20O11. It is a derivative of glucuronic acid, where the hydroxyl groups are acetylated, and the carboxyl group is esterified with ethanol. This compound is often used in biochemical research and has various applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucopyranuronic acid, ethyl ester, tetraacetate typically involves the acetylation of glucuronic acid derivatives. The process begins with the protection of the hydroxyl groups of glucuronic acid using acetic anhydride in the presence of a catalyst like pyridine. The carboxyl group is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques like chromatography is common to isolate the desired product .
化学反应分析
Types of Reactions:
Oxidation: beta-D-glucopyranuronic acid, ethyl ester, tetraacetate can undergo oxidation reactions, where the acetyl groups can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield glucuronic acid derivatives.
- Reduction can produce glucopyranose derivatives.
- Substitution reactions can lead to various functionalized glucuronic acid esters .
科学研究应用
Chemistry: In chemistry, beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various glucuronic acid derivatives .
Biology: In biological research, this compound is used to study the metabolism of glucuronic acid and its derivatives. It is also used in the synthesis of glycosaminoglycans, which are important components of the extracellular matrix .
Medicine: In medicine, beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is explored for its potential use in drug delivery systems. Its derivatives are studied for their ability to enhance the solubility and bioavailability of drugs .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
作用机制
The mechanism of action of beta-D-glucopyranuronic acid, ethyl ester, tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetylated hydroxyl groups and esterified carboxyl group allow it to participate in various biochemical pathways. It can act as a substrate for enzymes involved in glucuronidation, a process important for detoxification and metabolism .
相似化合物的比较
Similar Compounds:
beta-D-glucopyranuronic acid, methyl ester, tetraacetate: Similar in structure but with a methyl ester instead of an ethyl ester.
beta-D-glucopyranuronic acid, propyl ester, tetraacetate: Similar but with a propyl ester group.
beta-D-glucopyranuronic acid, butyl ester, tetraacetate: Similar but with a butyl ester group.
Uniqueness: beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is unique due to its specific ester and acetyl groups, which confer distinct chemical properties and reactivity. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry .
属性
| 74774-21-3 | |
分子式 |
C16H22O11 |
分子量 |
390.34 g/mol |
IUPAC 名称 |
ethyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H22O11/c1-6-22-15(21)13-11(23-7(2)17)12(24-8(3)18)14(25-9(4)19)16(27-13)26-10(5)20/h11-14,16H,6H2,1-5H3/t11-,12-,13-,14+,16+/m0/s1 |
InChI 键 |
RWXHCKBOPBLXMA-GRYWWWGRSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CCOC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








